molecular formula C9H10ClNO B091074 Ethanol, 2-[[(4-chlorophenyl)methylene]amino]- CAS No. 16327-95-0

Ethanol, 2-[[(4-chlorophenyl)methylene]amino]-

Cat. No. B091074
CAS RN: 16327-95-0
M. Wt: 183.63 g/mol
InChI Key: KUDPDQIFBVYNGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanol, 2-[[(4-chlorophenyl)methylene]amino]-, also known as chloroquine, is a medication primarily used to prevent and treat malaria. It is a member of the 4-aminoquinoline family of drugs and has been in use since the 1940s. In addition to its antimalarial properties, chloroquine has also been studied for its potential use in treating a variety of other diseases, including cancer and autoimmune disorders.

Mechanism Of Action

Chloroquine works by interfering with the ability of the malaria parasite to digest hemoglobin, the protein found in red blood cells. This interferes with the parasite's ability to obtain nutrients, ultimately leading to its death. In addition to its antimalarial effects, Ethanol, 2-[[(4-chlorophenyl)methylene]amino]- has also been shown to have immunomodulatory and anti-inflammatory effects.

Biochemical And Physiological Effects

Chloroquine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of lysosomal enzymes, which are involved in the breakdown of cellular debris. It has also been shown to inhibit the activity of phospholipase A2, an enzyme involved in inflammation. In addition, Ethanol, 2-[[(4-chlorophenyl)methylene]amino]- has been shown to inhibit the production of cytokines, which are involved in the immune response.

Advantages And Limitations For Lab Experiments

Chloroquine has several advantages for use in lab experiments. It is relatively inexpensive and widely available, making it easy to obtain for researchers. In addition, it has a well-established safety profile, with few serious side effects. However, Ethanol, 2-[[(4-chlorophenyl)methylene]amino]- has some limitations as well. It has a relatively narrow therapeutic index, meaning that the difference between a therapeutic dose and a toxic dose is relatively small. In addition, it has been shown to have variable effects in different cell types, making it difficult to predict its effects in different experimental systems.

Future Directions

There are several potential future directions for research on Ethanol, 2-[[(4-chlorophenyl)methylene]amino]-. One area of interest is its potential use in treating autoimmune disorders, such as lupus and rheumatoid arthritis. In addition, there is ongoing research into its potential use in treating cancer, particularly in combination with other chemotherapy agents. Finally, there is interest in developing new derivatives of Ethanol, 2-[[(4-chlorophenyl)methylene]amino]- that may have improved efficacy and fewer side effects.

Synthesis Methods

Chloroquine can be synthesized through a variety of methods, including the reaction of 4,7-dichloroquinoline with aminoacetophenone, or the reaction of 4,7-dichloroquinoline with aniline and formaldehyde. The most common method of synthesis involves the reaction of 4,7-dichloroquinoline with 4-diethylamino-1-methylbutylamine, followed by the addition of formaldehyde.

Scientific Research Applications

Chloroquine has been extensively studied for its antimalarial properties, and is still widely used for this purpose in many parts of the world. In addition to its antimalarial effects, Ethanol, 2-[[(4-chlorophenyl)methylene]amino]- has also been studied for its potential use in treating a variety of other diseases, including cancer and autoimmune disorders.

properties

CAS RN

16327-95-0

Product Name

Ethanol, 2-[[(4-chlorophenyl)methylene]amino]-

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylideneamino]ethanol

InChI

InChI=1S/C9H10ClNO/c10-9-3-1-8(2-4-9)7-11-5-6-12/h1-4,7,12H,5-6H2

InChI Key

KUDPDQIFBVYNGF-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=NCCO)Cl

Canonical SMILES

C1=CC(=CC=C1C=NCCO)Cl

Pictograms

Acute Toxic

Origin of Product

United States

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